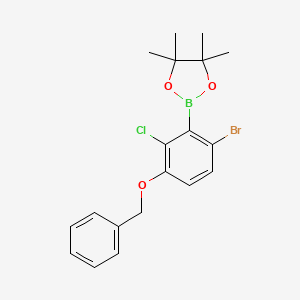
2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(benzyloxy)-6-bromo-2-chlorophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine or chlorine substituents, resulting in the formation of dehalogenated products.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, where the halogen atoms can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are frequently employed.
Major Products:
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.
Reduction: Dehalogenation results in the formation of phenyl derivatives.
Substitution: Substitution reactions produce a variety of functionalized phenylboronic esters.
科学研究应用
2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Biology: In the synthesis of biologically active molecules, including potential drug candidates.
Medicine: For the development of new therapeutic agents, particularly in cancer research.
Industry: In the production of advanced materials, such as polymers and electronic components.
作用机制
The compound exerts its effects primarily through its role in Suzuki–Miyaura coupling reactions. The mechanism involves:
Oxidative Addition: The palladium catalyst forms a complex with the halogenated phenyl group.
Transmetalation: The boron atom transfers the phenyl group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of a new carbon-carbon bond, releasing the coupled product.
相似化合物的比较
Phenylboronic Acid: Another widely used reagent in Suzuki–Miyaura coupling but lacks the stability provided by the dioxaborolane ring.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar in structure but without the benzyloxy, bromo, and chloro substituents, leading to different reactivity and applications.
Uniqueness: 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of substituents, which provide enhanced reactivity and stability, making it a versatile reagent in various synthetic applications.
属性
分子式 |
C19H21BBrClO3 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC 名称 |
2-(6-bromo-2-chloro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H21BBrClO3/c1-18(2)19(3,4)25-20(24-18)16-14(21)10-11-15(17(16)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
InChI 键 |
MJJOVTOBKCIJGN-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)OCC3=CC=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





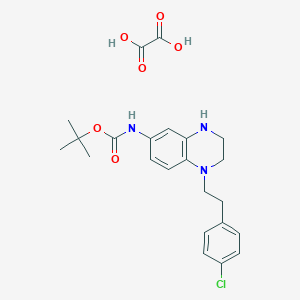
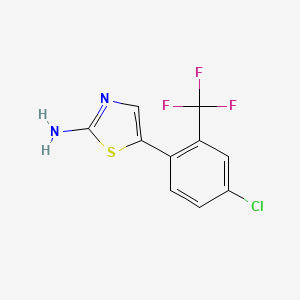


![Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate](/img/structure/B14032618.png)
![Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14032632.png)

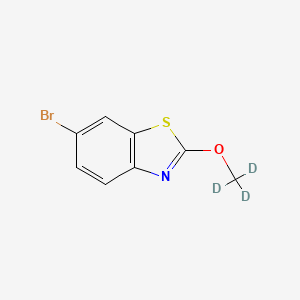
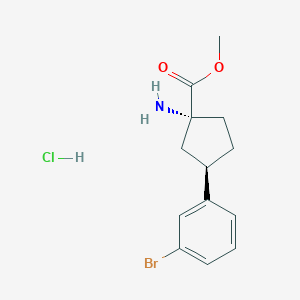
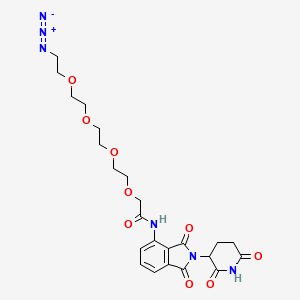
![(R)-N-[(R)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032650.png)
